2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3OS/c1-2-27-20-8-7-14(11-16(20)22)18-12-19-21(24-9-10-26(19)25-18)28-13-15-5-3-4-6-17(15)23/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLGXOJHKKEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the 3-chloro-4-ethoxyphenyl group: This step may involve nucleophilic substitution reactions using chlorinated aromatic compounds.
Attachment of the 2-fluorobenzylthio group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine ()
- Structure : Features a chloro group at position 4 and a 4-fluorophenyl group at position 2.
- The 4-fluorophenyl substituent may enhance metabolic stability, while the chloro group at position 4 could influence steric hindrance in binding pockets.
- Applications : Serves as a building block in kinase inhibitor synthesis .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ()
- Structure : Contains a thioacetamide chain linked to the pyrazolo-pyrazine core.
- The methylsulfanyl group may reduce solubility compared to the ethoxy group in the target compound .
Substituted Tetrahydro-pyrazolo[1,5-a]pyrazines ()
- Structure : Partially saturated cores with morpholine or piperazine substituents.
- Piperazine groups (e.g., in ROS1 inhibitors) enhance water solubility but may increase metabolic liability compared to the ethoxyphenyl group .
Pyrazolo-Pyrimidine and Triazolo-Pyrazine Analogues
7-(Difluoromethyl)-N-[2-(4-morpholinylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (H6, )
- Structure : Pyrazolo-pyrimidine core with difluoromethyl and morpholine groups.
- Difluoromethyl groups improve bioavailability but lack the thioether’s redox activity .
Piperazine-Derived Triazolo[1,5-a]pyrazines ()
- Structure : Triazolo-pyrazine fused system with furan and piperazine groups.
- Comparison: The triazole ring introduces additional hydrogen-bonding sites. Piperazine substituents (e.g., in adenosine A2a antagonists) enhance solubility but differ from the target compound’s lipophilic benzylthio group .
Substituent-Specific Comparisons
Fluorine and Chlorine Effects
- The 2-fluorobenzylthio group in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogues (e.g., ).
- The 3-chloro-4-ethoxyphenyl group balances lipophilicity (ethoxy) and steric bulk (chloro), contrasting with simpler halogenated phenyl groups (e.g., ) .
Thioether vs. Oxygen/Nitrogen Linkages
Biological Activity
2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of C21H17ClFN3OS and a molecular weight of 413.9 g/mol, exhibits a complex structure that may contribute to its diverse pharmacological properties .
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds similar to 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine possess effective inhibitory actions against various pathogens. For instance, derivatives within this class have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 4a | 0.22 | Staphylococcus aureus |
| Compound 5a | 0.25 | Staphylococcus epidermidis |
| Compound 7b | 0.20 | Escherichia coli |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds with similar structural motifs have been shown to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), potentially through mechanisms involving caspase activation and modulation of NF-κB and p53 pathways. The MTT assay results indicate that these compounds exhibit stronger cytotoxicity compared to standard chemotherapeutics like cisplatin .
Table 2: Anticancer Activity of Related Pyrazole Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound 3b | 10 | MCF-7 |
| Compound 3a | 15 | MDA-MB-231 |
| Cisplatin | 20 | MCF-7 |
The biological activity of 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cells.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been observed in cancer cells treated with pyrazole derivatives.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, further contributing to their protective effects against cellular damage.
Case Studies
Q & A
Basic: What are the recommended synthetic routes for 2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine?
Answer:
A robust method involves I₂-catalyzed multicomponent bicyclization reactions using β-ketonitriles and sulfonyl hydrazides to form pyrazolo[1,5-a]pyrimidin-4-ium sulfonates, followed by base-mediated functionalization. Key steps include:
- Regioselective thioether formation : Introduce the 2-fluorobenzylthio group via nucleophilic substitution under controlled pH.
- Pyrazolo[1,5-a]pyrazine core assembly : Optimize reaction time (8–12 hrs) and temperature (80–100°C) to minimize side products.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
Characterize intermediates via ¹H/¹³C NMR and HRMS .
Basic: How to characterize the compound’s structure and confirm regiochemistry?
Answer:
Employ a multi-technique approach :
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., chloro vs. ethoxy positioning) .
- 2D NMR (HSQC, HMBC) : Assign aromatic protons and confirm thioether linkage (δ 3.8–4.2 ppm for SCH₂).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₁₆ClFN₄OS requires m/z 442.0652) .
Advanced: How to optimize regioselectivity during substitutions at position 7 of the pyrazolo[1,5-a]pyrazine scaffold?
Answer:
Regioselectivity is influenced by steric and electronic factors :
- Silylformamidine intermediates : Use tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution at position 7 (Table 1 in ).
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and electrostatic potential maps.
- Catalyst screening : Test Brønsted acids (e.g., TfOH) or Lewis acids (e.g., ZnCl₂) to modulate reactivity .
Advanced: How to resolve contradictions in biological activity data across kinase inhibition assays?
Answer:
Address discrepancies through:
- Orthogonal assays : Compare results from radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) kinase assays.
- Off-target profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Structural validation : Co-crystallize the compound with target kinases (e.g., ROS1) to confirm binding mode .
Advanced: Design principles for structure-activity relationship (SAR) studies targeting ROS1 inhibition.
Answer:
Focus on key substituents :
- Position 3 (3-chloro-4-ethoxyphenyl) : Replace chloro with fluorophenyl to assess halogen-π interactions.
- Position 4 (thioether) : Test alkyl vs. benzyl thioethers for lipophilicity effects (logP calculations via ChemAxon).
- Position 7 : Introduce morpholine or piperazine derivatives to enhance solubility and target engagement (see for ROS1 inhibitor templates).
Advanced: How to address low yields during scale-up of the pyrazolo[1,5-a]pyrazine core synthesis?
Answer:
Process optimization strategies :
- Flow chemistry : Transition from batch to continuous flow to improve heat/mass transfer (residence time: 30–60 mins).
- In-line monitoring : Use FTIR or PAT (Process Analytical Technology) to track intermediate formation.
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener and scalable reactions .
Advanced: Methodological considerations for assessing metabolic stability in preclinical models.
Answer:
Tiered experimental workflow :
In vitro microsomal stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH cofactor; quantify parent compound via LC-MS/MS (LLOQ: 1 nM).
CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
In vivo PK studies : Administer IV/PO in rodents; calculate AUC, t₁/₂, and bioavailability (see for protocols).
Advanced: How to reconcile conflicting cytotoxicity data in cancer cell lines?
Answer:
Systematic troubleshooting :
- Purity validation : Confirm compound integrity via HPLC (≥95% purity) and LC-HRMS to rule out degradants.
- Cell line specificity : Test across diverse panels (e.g., NCI-60) and validate with apoptosis markers (Annexin V/PI).
- Mechanistic studies : Perform RNA-seq to identify off-target pathways (e.g., oxidative stress response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
